molecular formula C16H16O B2541156 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol CAS No. 2975-80-6

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol

Cat. No.: B2541156
CAS No.: 2975-80-6
M. Wt: 224.303
InChI Key: NARLNRIFIJXMSO-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol is a chemical compound with the molecular formula C16H16O. It is a derivative of dibenzocycloheptene, characterized by a methanol group attached to the cycloheptene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 10,11-dihydro-5H-dibenzo[A,D]cyclohepten-5-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes, utilizing efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

    10,11-Dihydro-5H-dibenzo[A,D]cycloheptene: A structurally similar compound without the methanol group.

    5H-Dibenzo[A,D]cycloheptene-5-one: A ketone derivative of the parent compound.

    10,11-Dihydro-5H-dibenzo[A,D]cyclohepten-5-ylmethanol: Another derivative with a different functional group.

Uniqueness: 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and interactions, making the compound versatile for different applications .

Properties

IUPAC Name

2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARLNRIFIJXMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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